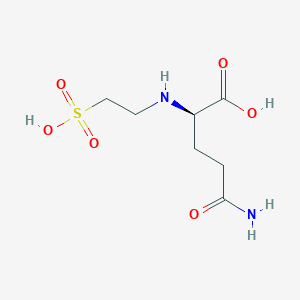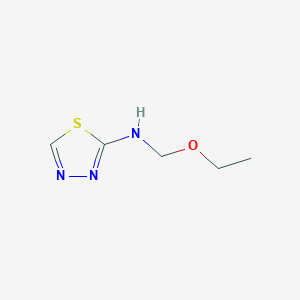
(R)-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid typically involves the reaction of glutamic acid with taurine under specific conditions . The reaction is usually carried out in an aqueous medium with the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs . The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amino alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways . It is believed to modulate the activity of neurotransmitters in the brain, thereby exerting its antiepileptic and antiamnesic effects . The compound may also interact with enzymes involved in the metabolism of glutamic acid and taurine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamic Acid: A precursor in the synthesis of ®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid, known for its role as a neurotransmitter.
γ-Glutamyltaurine: A similar dipeptide with comparable biological activities.
Uniqueness
®-5-Amino-5-oxo-2-((2-sulfoethyl)amino)pentanoic acid is unique due to its specific combination of glutamic acid and taurine, which imparts distinct biological properties not observed in its individual components . Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C7H14N2O6S |
|---|---|
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
(2R)-5-amino-5-oxo-2-(2-sulfoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O6S/c8-6(10)2-1-5(7(11)12)9-3-4-16(13,14)15/h5,9H,1-4H2,(H2,8,10)(H,11,12)(H,13,14,15)/t5-/m1/s1 |
Clé InChI |
LONRGKAJEPECOB-RXMQYKEDSA-N |
SMILES isomérique |
C(CC(=O)N)[C@H](C(=O)O)NCCS(=O)(=O)O |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)



![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)


![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)




